molecular formula C12H13BrN2 B1374702 4-Bromo-2-(Piperidin-1-yl)benzonitrile CAS No. 881002-28-4

4-Bromo-2-(Piperidin-1-yl)benzonitrile

Cat. No.: B1374702
CAS No.: 881002-28-4
M. Wt: 265.15 g/mol
InChI Key: AAFDFZZJMSSGFL-UHFFFAOYSA-N
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Description

4-Bromo-2-(Piperidin-1-yl)benzonitrile is a brominated aromatic nitrile derivative featuring a piperidine substituent at the 2-position of the benzene ring. Piperidine moieties are often employed to modulate lipophilicity, bioavailability, and target binding in drug discovery, making this compound a candidate for further exploration in medicinal chemistry .

Properties

IUPAC Name

4-bromo-2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFDFZZJMSSGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(Piperidin-1-yl)benzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with piperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(Piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzonitriles.

    Oxidation Reactions: Formation of corresponding oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-Bromo-2-(Piperidin-1-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(Piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the benzonitrile group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Triazole analog : Exhibits a high synthesis yield (94%) via nucleophilic aromatic substitution, suggesting efficient scalability for agrochemical applications .
  • Trifluoromethyl analog : Commercially available at >95% purity, reflecting its demand as a fluorinated building block in crop protection or medicinal chemistry .
  • Thiazole analog : Safety data sheets (SDS) highlight hazards (e.g., irritation risks), emphasizing the need for careful handling compared to benzonitrile derivatives .

Functional and Application Differences

Bioactivity and Target Interactions
  • Triazole vs. Piperidine : The 1,2,4-triazole group in the analog from may enhance hydrogen-bonding interactions with biological targets compared to the more hydrophobic piperidine group. This could influence selectivity in enzyme inhibition (e.g., fungicides or kinase inhibitors) .
Stereochemical Considerations
  • The (R)- and (S)-epoxide analogs () demonstrate the importance of chirality in drug design, where stereochemistry can dramatically alter pharmacokinetics or toxicity profiles.

Commercial and Industrial Relevance

  • Cost Drivers : The trifluoromethyl analog’s lower price (~$32/g) compared to epoxide derivatives ($1,400/g) reflects differences in synthetic complexity and market demand .
  • Agrochemical Focus : and highlight the role of brominated benzonitriles in developing fluorinated or heterocyclic active ingredients for crop protection.

Biological Activity

4-Bromo-2-(piperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol. It features a bromine atom, a piperidine ring, and a benzonitrile moiety. This compound has garnered attention for its diverse applications in medicinal chemistry, particularly as a building block in drug synthesis and as a potential therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom and the piperidine group enhance the compound's binding affinity, influencing its pharmacological effects. Studies suggest that the compound may act as a ligand in receptor binding studies and as a probe in biochemical assays, potentially modulating enzyme activities and signaling pathways.

In Vitro Studies

Recent research has indicated that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by affecting key signaling pathways involved in tumor growth. For instance, it has been documented to inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and signaling in cancer cells .
  • Binding Affinity : The piperidine ring facilitates interactions with specific receptors, enhancing the compound's selectivity towards certain biological targets. Ongoing studies are investigating its binding affinities and interaction pathways to better understand its mechanism of action.

Case Studies

A notable case study involved the use of this compound in receptor binding assays, where it was evaluated for its efficacy against various cancer cell lines. The results demonstrated that the compound exhibited a dose-dependent inhibition of cell growth, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-(Morpholin-4-yl)benzonitrileMorpholine ring instead of piperidineModerate anticancer activity
4-Bromo-2-(Pyrrolidin-1-yl)benzonitrilePyrrolidine ringLower binding affinity
4-Bromo-2-(Piperazin-1-yl)benzonitrilePiperazine ringSimilar activity but less selective

This table illustrates that the presence of the piperidine ring significantly enhances the compound's binding affinity and selectivity towards biological targets compared to other nitrogen-containing heterocycles.

Safety and Toxicology

While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current literature emphasizes the need for further investigation into its pharmacokinetics and potential side effects before clinical application can be considered .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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